molecular formula C18H18N4OS2 B282744 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide

Cat. No. B282744
M. Wt: 370.5 g/mol
InChI Key: ZUGUJUNGHJSUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. However, the compound's limited solubility in water can pose a challenge in certain experiments.

Future Directions

There are several future directions for the study of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to explore its anti-inflammatory and anti-diabetic properties in human clinical trials. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3,5-dimethylphenyl)benzamide involves the reaction of 2-mercapto-5-amino-1,3,4-thiadiazole with 3,5-dimethylbenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The compound has been studied for its potential in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C18H18N4OS2/c1-11-7-12(2)9-15(8-11)20-16(23)14-5-3-13(4-6-14)10-24-18-22-21-17(19)25-18/h3-9H,10H2,1-2H3,(H2,19,21)(H,20,23)

InChI Key

ZUGUJUNGHJSUFV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)N)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)N)C

Origin of Product

United States

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